4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione
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Overview
Description
4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
The synthesis of 4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione involves several steps. One common method includes the reaction of 4-chlorophenol with 4-nitrophenylamine to form 4-(4-chlorophenoxy)aniline. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of 4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione can be compared with other quinazoline derivatives, such as:
- 4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine
- 4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine
- 4-(4-Phenoxyphenyl)thiazol-2-amine These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
IUPAC Name |
4-[4-(4-chlorophenoxy)anilino]-4aH-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19-17-3-1-2-4-18(17)23-20(26)24-19/h1-12,17H,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEPTSPBIUOLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)N=C2NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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